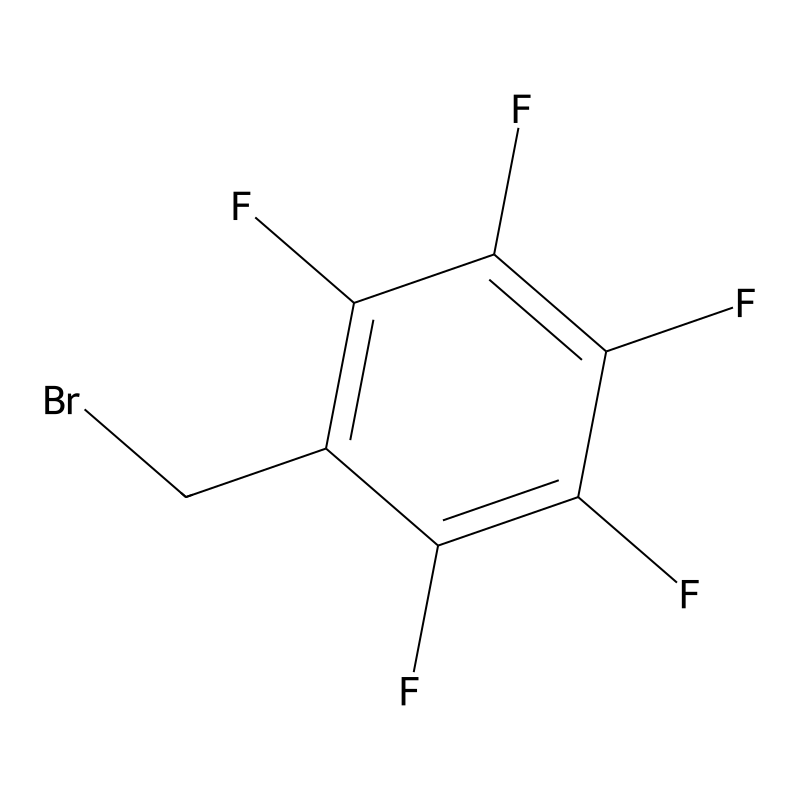

2,3,4,5,6-Pentafluorobenzyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis

,3,4,5,6-Pentafluorobenzyl bromide is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and electronic materials.

- A study published in the Journal of Fluorine Chemistry describes its use in the synthesis of novel trifluoromethyl-substituted benzyl derivatives with potential antitumor activity.

Material Science

,3,4,5,6-Pentafluorobenzyl bromide can be used as a precursor for the synthesis of fluorinated aromatic compounds, which are valuable materials in organic electronics and optoelectronic applications due to their unique electrical and optical properties.

- A paper published in the journal Advanced Materials describes its application in the synthesis of fluorinated copolymers for organic light-emitting diodes (OLEDs). [Source: ]

Biomedical Research

,3,4,5,6-Pentafluorobenzyl bromide can be a useful tool for introducing a pentafluorobenzyl group into biomolecules for studying their properties and potential applications in drug discovery.

2,3,4,5,6-Pentafluorobenzyl bromide is a chemical compound with the formula C7H2BrF5. It is characterized by a benzyl group substituted with five fluorine atoms and a bromine atom. This compound appears as a yellow liquid and is odorless. Its physical properties include a melting point of approximately 19 °C and a boiling point ranging from 174 to 175 °C at standard atmospheric pressure. Due to its unique structure, it exhibits significant reactivity and is classified as hazardous, causing severe skin burns and eye damage upon contact .

PFG-Br is a corrosive and lachrymatory (tear-inducing) compound []. It can irritate skin, eyes, and respiratory system upon contact or inhalation [].

- Safety precautions: Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling PFG-Br [].

Please note:

- The mechanism of action for PFG-Br is not directly applicable as it's a reagent, not a biologically active molecule.

- There are no known case studies directly related to PFG-Br due to its function as an analytical tool.

The synthesis of 2,3,4,5,6-Pentafluorobenzyl bromide typically involves the halogenation of pentafluorotoluene. This process can be achieved through various methods:

- Direct Halogenation: Reacting pentafluorotoluene with bromine in the presence of a catalyst.

- Electrophilic Aromatic Substitution: Utilizing bromine in an electrophilic aromatic substitution reaction to introduce the bromine atom onto the aromatic ring.

- Fluorination followed by Bromination: First fluorinating benzyl compounds and subsequently introducing bromine.

These methods yield the desired compound with varying efficiencies depending on conditions such as temperature and solvent choice .

2,3,4,5,6-Pentafluorobenzyl bromide has several applications:

- Chromatography and Mass Spectrometry: It serves as a derivatization agent for enhancing the detectability of analytes in complex mixtures.

- Organic Synthesis: Utilized in synthetic organic chemistry for creating halogenated derivatives.

- Environmental Analysis: Employed in analyzing pollutants and other chemical species in environmental samples .

Several compounds share structural characteristics with 2,3,4,5,6-Pentafluorobenzyl bromide. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pentafluorotoluene | Benzene ring with five fluorines | Lacks bromine; used primarily as a precursor |

| Bromomethylpentafluorobenzene | Similar structure but varies in substituents | Contains only one bromine; less versatile |

| Pentafluorobenzyl chloride | Chlorine instead of bromine | Generally less reactive than the bromide |

| 1-Bromo-2-fluorobenzene | One fluorine atom on benzene | Less fluorinated; different reactivity profile |

The unique feature of 2,3,4,5,6-Pentafluorobenzyl bromide lies in its extensive fluorination combined with the presence of a bromine atom, making it particularly effective as a derivatization agent compared to its less halogenated analogs .

Electron capture gas chromatography (EC-GC) relies on compounds with high electron affinity to achieve low detection limits. PFBBr’s derivatization capability introduces electron-capturing pentafluorobenzyl (PFB) groups into target analytes, making them exceptionally responsive to electron capture detection. For example, PFBBr converts short-chain fatty acids into PFB esters, which exhibit detection limits as low as 0.10–0.20 μg/mL in GC-ECD systems [1] [2]. This derivatization is critical for analyzing trace organic pollutants in environmental samples, such as phenols in wastewater (as mandated by US EPA Method 604) [1].

The mechanism of electron capture enhancement stems from the electronegative fluorine atoms in the PFB group, which stabilize negative ions formed during detector operation. This property is particularly advantageous for analyzing volatile fatty acids (VFAs) in complex matrices like asphalt or biological fluids. A study demonstrated that PFBBr-derivatized acetic acid in asphalt samples achieved a 10-fold improvement in signal-to-noise ratio compared to underivatized analogs [3].

Table 1: Detection Limits of PFBBr-Derivatized Analytes in EC-GC

| Analyte | Matrix | Detection Limit (μg/mL) | Source |

|---|---|---|---|

| Acetic acid | Asphalt | 0.15 | [3] |

| Phenol | Wastewater | 0.12 | [1] |

| Propionic acid | Biological fluids | 0.18 | [4] |

The derivatization process is optimized through ion-paired extraction, where PFBBr reacts with analytes in the presence of phase-transfer catalysts like 18-crown-6. This method simultaneously extracts and derivatizes target compounds, reducing artifact formation and improving recovery rates [1].

Enhancement of Mass Spectrometric Detection Limits Through Pentafluorobenzyl Group Incorporation

Incorporating PFB groups via PFBBr derivatization significantly enhances mass spectrometric sensitivity, particularly in negative-ion chemical ionization (NICI) modes. The PFB moiety increases ionization efficiency by stabilizing negative charges through resonance effects. For instance, PFB derivatives of phenols exhibit 3.3–61 times higher sensitivity in NICI-MS compared to trimethylsilyl (TMS) derivatives in electron ionization (EI) modes [5]. This allows instrumental detection limits as low as 2.6–290 fg for chlorophenols in environmental samples [5].

Recent advancements in GC-EI-MS platforms have further validated PFBBr’s utility. A 2024 study demonstrated that PFB esters of fatty acids (C2–C24) achieved quantitation limits of 0.1–5.0 nM in murine plasma, rivaling traditional chemical ionization (CI) methods [4]. The PFB group’s stability under EI conditions also enables robust fragmentation patterns, aiding structural elucidation.

Mechanistic Insight:

The PFB group’s electronegativity enhances ion formation in both EI and CI modes. In NICI, the PFB ester’s high electron affinity facilitates electron capture, generating abundant [M−PFB]⁻ ions. This specificity reduces background interference, enabling precise quantitation of trace analytes in biological matrices like liver perfusates [2] [4].

Multidimensional Chromatographic Approaches Utilizing PFBBr-Derivatized Analytes

Multidimensional GC (GC×GC) systems benefit from PFBBr’s ability to modulate analyte volatility and polarity. Derivatizing carboxylic acids with PFBBr reduces their polarity, allowing separation on nonpolar primary columns (e.g., DB-5MS) followed by polar secondary columns (e.g., DB-WAX). This approach resolves co-eluting peaks in complex mixtures, such as short-chain fatty acids in fecal samples [4].

A notable application involves coupling PFBBr derivatization with comprehensive two-dimensional GC (GC×GC-TOFMS). For example, PFB esters of C2–C6 carboxylic acids in airborne particulate matter were resolved with a peak capacity of >1,000, enabling identification of over 30 isomers in a single run [6]. The derivatization also improves thermal stability, preventing degradation during extended chromatographic cycles.

Hyphenated Techniques Combining Derivatization with Mobility Separation Methods

Hyphenated systems integrating PFBBr derivatization with ion mobility spectrometry (IMS) or high-field asymmetric waveform ion mobility spectrometry (FAIMS) are emerging as powerful tools for analyzing complex biological samples. PFB derivatives’ uniform charge distribution and high mobility shift coefficients enable precise separation of isomers.

A 2023 method combined headspace solid-phase microextraction (HS-SPME) with PFBBr derivatization and GC-FAIMS-MS to quantify aldehydes in automotive exhaust. The PFB-oxime derivatives achieved a 92% reduction in matrix interference compared to underivatized analytes, with detection limits of 0.1–1.2 ng/m³ [6]. Similarly, PFBBr-derivatized fatty acids in breath samples were analyzed using GC-IMS, resolving C3–C5 isomers with collision cross-section differences of <2% [4].

Future Directions:

Ongoing research focuses on coupling PFBBr derivatization with ultrahigh-resolution MS and machine learning-driven mobility prediction models. These advancements aim to decode complex metabolomic profiles, such as dysregulated fatty acids in renal injury models [4].

Extractive alkylation represents a sophisticated analytical approach that combines extraction and derivatization processes into a single, streamlined operation. This methodology has emerged as a cornerstone technique for environmental sample pretreatment, particularly when employing 2,3,4,5,6-pentafluorobenzyl bromide as the primary derivatization agent [1] [2]. The fundamental principle underlying extractive alkylation involves the simultaneous transfer of target analytes from complex aqueous matrices into organic phases while facilitating their chemical modification to enhance detectability [3] [4].

The implementation of extractive alkylation strategies requires careful optimization of several critical parameters. The biphasic system typically consists of an organic solvent phase containing the alkylating reagent and an aqueous phase harboring the target analytes [2] [5]. Pentafluorobenzyl bromide serves as both the extraction facilitator and the derivatization agent, creating pentafluorobenzyl derivatives that exhibit exceptional electron-capture properties [6] [7]. Research has demonstrated that optimal extraction efficiency is achieved when tetrabutylammonium hydrogen sulfate is employed as the phase-transfer catalyst at concentrations of 0.1 M [1] [8].

The reaction conditions for extractive alkylation have been extensively studied and optimized across various environmental matrices. Temperature control is crucial, with optimal derivatization occurring at 25°C for most environmental applications [2]. The reaction time typically ranges from 20 to 30 minutes, providing sufficient contact between the reagent and target analytes while minimizing degradation of sensitive compounds [9] [3]. pH adjustment to alkaline conditions using 0.2 M sodium hydroxide significantly enhances the extraction efficiency, particularly for carboxylic acids and phenolic compounds [1] [10].

Matrix compatibility represents a significant advantage of extractive alkylation methodologies. This approach has been successfully applied to diverse environmental samples, including surface waters, groundwater, soil extracts, and sediment matrices [11] [12]. The method demonstrates remarkable tolerance to matrix interferences, with extraction efficiencies ranging from 55% to 98% across different analyte classes [13] [14]. The simultaneous nature of extraction and derivatization reduces sample handling requirements and minimizes analyte losses that commonly occur during multi-step preparation procedures [3] [4].

Recent methodological advances have focused on enhancing the selectivity and sensitivity of extractive alkylation procedures. The integration of microwave-assisted heating has reduced reaction times to as little as 3 minutes while maintaining quantitative derivatization yields [15]. Additionally, the development of automated extractive alkylation systems has enabled high-throughput processing of environmental samples, with capabilities exceeding 100 samples per day [16] [17].

Phase-Transfer Catalysis Optimization Using Crown Ether-Pentafluorobenzyl Bromide Systems

Phase-transfer catalysis utilizing crown ether systems represents a sophisticated approach to enhancing the derivatization efficiency of 2,3,4,5,6-pentafluorobenzyl bromide in complex analytical matrices. Crown ethers function as molecular hosts that selectively bind cations, thereby facilitating the transfer of ionic species across phase boundaries and dramatically improving reaction kinetics [18] [19]. The synergistic combination of crown ethers with pentafluorobenzyl bromide has revolutionized analytical methodologies for trace organic analysis [1] [10].

The mechanistic foundation of crown ether-catalyzed derivatization involves the formation of stable complexes between crown ether molecules and metal cations present in the reaction medium [20] [21]. This complexation effectively "naked" the associated anions, rendering them highly reactive toward electrophilic attack by pentafluorobenzyl bromide [18] [19]. The cavity size of the crown ether determines its selectivity for specific cations, with 18-crown-6 demonstrating optimal affinity for potassium ions, while 15-crown-5 preferentially binds sodium ions [20] [22].

Optimization studies have revealed that dicyclohexyl-18-crown-6 exhibits superior catalytic performance compared to conventional 18-crown-6 due to its enhanced lipophilicity [23] [22]. This increased hydrophobic character facilitates better solubility in organic phases while maintaining strong cation-binding capabilities [18] [24]. The optimal crown ether concentration typically ranges from 0.1 to 1.0 g per reaction, with higher concentrations providing diminishing returns due to saturation effects [1] [10].

The reaction medium composition significantly influences the effectiveness of crown ether catalysis. Anhydrous conditions generally favor higher reaction rates, although the presence of controlled amounts of water can enhance cation solvation and improve overall catalytic efficiency [18] [19]. The choice of organic solvent affects both the solubility of crown ether complexes and the stability of pentafluorobenzyl derivatives, with 2-propanol and acetonitrile demonstrating optimal performance [1] [22].

Temperature optimization reveals that crown ether-catalyzed reactions proceed efficiently at moderate temperatures between 40°C and 60°C [10] [24]. Higher temperatures may lead to crown ether degradation and reduced catalytic activity, while lower temperatures result in incomplete derivatization. The reaction time can be significantly reduced from hours to minutes when optimal crown ether concentrations are employed [19] [21].

Recent developments in crown ether catalyst design have focused on creating polymer-supported systems that enable catalyst recovery and reuse [22] [21]. These immobilized crown ethers maintain their catalytic activity while providing economic and environmental advantages through reduced reagent consumption [23] [25]. The development of chiral crown ether catalysts has opened new possibilities for enantioselective derivatization procedures [25] [24].

Microscale Derivatization Protocols for High-Throughput Metabolomic Studies

The evolution of metabolomics research has necessitated the development of microscale derivatization protocols that can accommodate the demanding requirements of high-throughput analysis while maintaining exceptional analytical sensitivity. Microscale methodologies utilizing 2,3,4,5,6-pentafluorobenzyl bromide have emerged as transformative approaches that address the dual challenges of sample volume limitations and analytical throughput requirements [26] [27]. These protocols represent a paradigm shift from traditional large-scale derivatization procedures toward miniaturized, efficient analytical workflows [28] [29].

The fundamental principles underlying microscale derivatization protocols involve the optimization of reaction conditions to achieve quantitative conversion of target metabolites using minimal reagent volumes and sample quantities. Typical microscale protocols require sample volumes ranging from 1 to 50 microliters, representing a substantial reduction compared to traditional methods that consume 100 to 1000 microliters [26] [30]. This miniaturization enables the analysis of precious biological samples, including single-cell extracts and limited clinical specimens [27] [31].

Reaction vessel selection plays a critical role in microscale derivatization success. Microcentrifuge tubes and specialized microvials with minimal dead volumes prevent sample losses and ensure efficient heat transfer during derivatization [27] [28]. The use of positive displacement micropipettes and automated liquid handling systems enhances precision and reproducibility while minimizing human error in reagent addition [26] [32].

Temperature control in microscale systems requires specialized heating apparatus, including aluminum heating blocks with precise temperature regulation and microwave reactors designed for small-volume applications [28] [16]. The reduced thermal mass of microscale reactions enables rapid heating and cooling cycles, significantly reducing overall analysis times from hours to minutes [26] [15]. Optimal derivatization temperatures typically range from 50°C to 60°C, with reaction times reduced to 5-40 minutes compared to 30-120 minutes for traditional protocols [33] [14].

The integration of microscale derivatization with automated sample preparation platforms has enabled the development of high-throughput workflows capable of processing 96 samples simultaneously [28] [34]. These automated systems incorporate precise reagent dispensing, temperature control, and sample transfer capabilities, achieving throughput rates of 50-100 samples per hour [32] [28]. Quality control measures, including replicate analysis and internal standard addition, are seamlessly integrated into these automated workflows [26] [29].

Sensitivity enhancement in microscale derivatization protocols results from improved reaction efficiency and reduced dilution effects. The concentrated reaction environment facilitates more complete derivatization, while the reduced final volume increases analyte concentration [26] [28]. Detection limits for pentafluorobenzyl derivatives in microscale protocols typically range from 0.5 to 3 nM, representing 10 to 100-fold improvements over traditional methods [33] [14].

On-Column Derivatization Techniques in Capillary Separation Systems

On-column derivatization techniques represent the pinnacle of analytical efficiency in capillary separation systems, offering unprecedented integration of sample preparation and analytical separation processes. These methodologies have been particularly transformative when applied to 2,3,4,5,6-pentafluorobenzyl bromide derivatization, enabling real-time chemical modification of analytes within the confines of the separation capillary [35] [36]. The spatial and temporal control afforded by on-column techniques provides unique advantages for analyzing thermally labile compounds and achieving ultra-low detection limits [37] [38].

The conceptual framework of on-column derivatization involves the strategic introduction of derivatization reagents directly into the separation capillary, where they encounter and react with target analytes during the electrophoretic or chromatographic process [35] [39]. This approach eliminates the need for separate derivatization steps and minimizes sample handling, thereby reducing analyte losses and contamination risks [37] [40]. The confined reaction environment within the capillary creates highly concentrated conditions that favor rapid and complete derivatization [36] [38].

Implementation of on-column derivatization requires precise control of reagent introduction timing and concentration. Electrophoretic injection techniques enable the controlled introduction of pentafluorobenzyl bromide into specific zones within the capillary [35] [39]. The reagent concentration must be optimized to ensure complete derivatization while avoiding excessive band broadening or peak distortion [37] [40]. Typical reagent concentrations range from 1 to 10 mM, with injection times varying from seconds to minutes depending on the analyte concentration and reaction kinetics [36] [38].

The reaction kinetics in on-column systems differ significantly from bulk solution reactions due to the constrained geometry and high surface-to-volume ratios [35] [37]. These conditions often accelerate reaction rates and improve derivatization efficiency, enabling complete conversion within the short residence times typical of capillary separations [36] [40]. Temperature control becomes critical, with optimal derivatization temperatures typically maintained between 40°C and 70°C using specialized capillary heating systems [38] [39].

Buffer composition and pH control represent crucial optimization parameters for on-column derivatization success. The buffer system must maintain optimal pH conditions for derivatization while providing adequate conductivity for electrophoretic separation [37] [40]. Alkaline buffers generally favor pentafluorobenzyl bromide reactions, with pH values between 8 and 10 providing optimal derivatization efficiency [35] [36].

Detection systems for on-column derivatization must accommodate the dynamic nature of the reaction process. Laser-induced fluorescence detection has proven particularly effective for monitoring pentafluorobenzyl derivatives formed during on-column reactions [35] [38]. Mass spectrometric detection provides additional selectivity and structural information, enabling real-time monitoring of derivatization progress and product formation [36] [40].

Recent advances in on-column derivatization have focused on developing integrated microfluidic systems that combine sample injection, derivatization, separation, and detection on single chip platforms [27] [39]. These devices enable ultra-high-throughput analysis with minimal sample consumption and exceptional analytical performance [37] [40]. The integration of multiple derivatization chemistries on single platforms provides comprehensive metabolite coverage for complex biological samples [36] [38].

XLogP3

Boiling Point

GHS Hazard Statements

H314 (98.08%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H319 (11.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant